molecular formula C23H17NO7 B11157716 3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

3-(2-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

Cat. No.: B11157716
M. Wt: 419.4 g/mol
InChI Key: DKICNSFBKRLZBQ-UHFFFAOYSA-N
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Description

3-(2-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chromone Core: This can be achieved through the cyclization of appropriate phenolic compounds under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: This step often involves the use of 2-methoxyphenol and a suitable coupling reagent to attach the methoxyphenoxy group to the chromone core.

    Attachment of the Nitrophenylmethoxy Group: This can be done using 4-nitrobenzyl bromide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(2-methoxyphenoxy)-4H-chromen-4-one: Lacks the nitrophenylmethoxy group, which may result in different biological activities.

    7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one: Lacks the methoxyphenoxy group, potentially altering its chemical reactivity and applications.

Uniqueness

3-(2-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one is unique due to the presence of both methoxyphenoxy and nitrophenylmethoxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C23H17NO7

Molecular Weight

419.4 g/mol

IUPAC Name

3-(2-methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]chromen-4-one

InChI

InChI=1S/C23H17NO7/c1-28-19-4-2-3-5-20(19)31-22-14-30-21-12-17(10-11-18(21)23(22)25)29-13-15-6-8-16(9-7-15)24(26)27/h2-12,14H,13H2,1H3

InChI Key

DKICNSFBKRLZBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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